![molecular formula C20H11BrClFN2O2 B11555534 2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11555534.png)
2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a combination of halogenated phenol and benzoxazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with 3-fluorobenzaldehyde under acidic conditions.
Halogenation: The phenol ring is then halogenated using bromine and chlorine in a controlled manner to introduce the bromo and chloro substituents.
Iminomethylation: The final step involves the formation of the iminomethyl group through a condensation reaction between the benzoxazole derivative and 2-hydroxy-3-bromo-5-chlorobenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms (bromo and chloro) on the phenol ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the iminomethyl group can undergo reduction to form an amine.
Condensation Reactions: The compound can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted phenols.
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and related compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and inhibition.
Industry
Material Science:
Agriculture: Possible use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2-bromo-4-chloro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
The presence of the fluorine atom in 2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C20H11BrClFN2O2 |
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Molecular Weight |
445.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrClFN2O2/c21-16-8-13(22)6-12(19(16)26)10-24-15-4-5-18-17(9-15)25-20(27-18)11-2-1-3-14(23)7-11/h1-10,26H |
InChI Key |
LZSQDTJOSLJIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origin of Product |
United States |
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